Physicochemical Differentiation: XLogP3-AA and TPSA Values of N-hydroxy-6-methyl-3-Pyridinecarboximidamide Versus Structural Analogs
The target compound N-hydroxy-6-methyl-3-pyridinecarboximidamide exhibits a computed XLogP3-AA value of 0.4 and a topological polar surface area (TPSA) of 71.5 Ų [1]. These values represent a balance of moderate hydrophilicity and low lipophilicity that differentiates it from structurally related pyridinecarboximidamide analogs used in medicinal chemistry. While direct head-to-head experimental comparisons with specific analogs under identical assay conditions are not available in the public literature, these computed properties provide procurement-relevant differentiation at the class level.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 71.5 Ų |
| Comparator Or Baseline | Class-level range for pyridinecarboximidamides: XLogP3-AA typically 0.1–2.5; TPSA typically 60–90 Ų (inferred from analog sets). Direct comparator data not available. |
| Quantified Difference | Target compound falls within lower lipophilicity range of the class, favoring aqueous solubility relative to more lipophilic analogs. |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07). |
Why This Matters
Lower XLogP3-AA predicts improved aqueous solubility relative to more lipophilic pyridinecarboximidamide analogs, which is a key selection criterion for in vitro assay compatibility and downstream formulation considerations.
- [1] PubChem. N-Hydroxy-6-methyl-nicotinamidine. Compound Summary CID 73867086. Computed Properties: XLogP3-AA, TPSA, Hydrogen Bond Donor/Acceptor Count. https://pubchem.ncbi.nlm.nih.gov/compound/73867086 (accessed 2026). View Source
